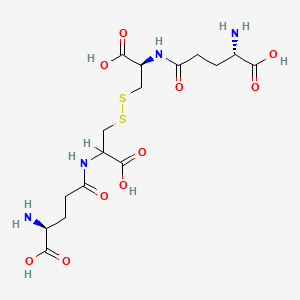
gamma-Glu-cys disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-glutamyl-cysteine disulfide is a compound derived from glutathione, which is a tripeptide composed of glutamate, cysteine, and glycine. Glutathione is the most abundant intracellular thiol and plays a crucial role in cellular redox homeostasis. Gamma-glutamyl-cysteine disulfide is formed through the oxidation of glutathione, resulting in the formation of a disulfide bond between two cysteine residues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gamma-glutamyl-cysteine disulfide can be synthesized through the oxidation of gamma-glutamyl-cysteine. This process typically involves the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous solution. The reaction is carried out under mild conditions to prevent over-oxidation and degradation of the compound.
Industrial Production Methods
In industrial settings, gamma-glutamyl-cysteine disulfide is produced through enzymatic processes involving gamma-glutamyl-cysteine synthetase and glutathione synthetase. These enzymes catalyze the formation of gamma-glutamyl-cysteine, which is then oxidized to form the disulfide compound. The production process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Gamma-glutamyl-cysteine disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation states of sulfur.
Reduction: It can be reduced back to gamma-glutamyl-cysteine using reducing agents such as dithiothreitol or beta-mercaptoethanol.
Substitution: The disulfide bond can be cleaved and substituted with other thiol-containing compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other mild oxidizing agents.
Reduction: Dithiothreitol, beta-mercaptoethanol, and other reducing agents.
Substitution: Thiol-containing compounds under mild conditions.
Major Products Formed
Oxidation: Higher oxidation states of sulfur-containing compounds.
Reduction: Gamma-glutamyl-cysteine.
Substitution: Various thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Gamma-glutamyl-cysteine disulfide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study redox reactions and disulfide bond formation.
Biology: Investigated for its role in cellular redox homeostasis and oxidative stress response.
Medicine: Explored for its potential therapeutic applications in diseases related to oxidative stress, such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of antioxidants and other redox-active compounds.
Wirkmechanismus
Gamma-glutamyl-cysteine disulfide exerts its effects primarily through its redox activity. The disulfide bond can undergo reversible oxidation and reduction, allowing it to participate in redox signaling and maintain cellular redox balance. The compound interacts with various molecular targets, including enzymes involved in redox reactions and proteins with reactive thiol groups. These interactions modulate the activity of these proteins and contribute to the regulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Gamma-glutamyl-cysteine disulfide is unique in its structure and redox properties compared to other similar compounds. Some similar compounds include:
Glutathione disulfide: Formed from the oxidation of glutathione, but contains an additional glycine residue.
Cystine: A disulfide formed from the oxidation of cysteine, but lacks the gamma-glutamyl moiety.
Gamma-glutamyl-cysteine: The reduced form of gamma-glutamyl-cysteine disulfide, without the disulfide bond.
Gamma-glutamyl-cysteine disulfide stands out due to its specific role in redox signaling and its ability to form reversible disulfide bonds, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
23052-19-9 |
|---|---|
Molekularformel |
C16H26N4O10S2 |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(1R)-2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-carboxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H26N4O10S2/c17-7(13(23)24)1-3-11(21)19-9(15(27)28)5-31-32-6-10(16(29)30)20-12(22)4-2-8(18)14(25)26/h7-10H,1-6,17-18H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)/t7-,8-,9-,10-/m0/s1 |
InChI-Schlüssel |
GOZJYXJJQVGDOJ-XKNYDFJKSA-N |
SMILES |
C(CC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)O)C(C(=O)O)N |
Isomerische SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)O)C(C(=O)O)N |
Synonyme |
is-gamma-glutamylcystine gamma-Glu-Cys disulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















